![molecular formula C7H3BrFN3O2 B1292521 3-Bromo-6-fluoro-4-nitro-1H-indazole CAS No. 885522-77-0](/img/structure/B1292521.png)
3-Bromo-6-fluoro-4-nitro-1H-indazole
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Overview
Description
3-Bromo-6-fluoro-4-nitro-1H-indazole is a chemical compound with the molecular formula C7H3BrFN3O2 . It has an average mass of 260.020 Da and a monoisotopic mass of 258.939270 Da .
Synthesis Analysis
The synthesis of 1H-indazole, which is a similar compound, has been studied extensively . A new practical synthesis of 1H-indazole was presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis
The molecular structure of 3-Bromo-6-fluoro-4-nitro-1H-indazole is highly conjugated, which expands its applications to dye-sensitized solar cells (DSSCs) . Due to the pyrazole moiety, it can coordinate to metal center (such as Ir, Ln, and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .Chemical Reactions Analysis
The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring . Further investigation of the cyclization of various ortho-substituted benzylidenehydrazines led to a novel mechanism related to the synthesis of indazole .Physical And Chemical Properties Analysis
The compound has a density of 2.0±0.1 g/cm3, a boiling point of 440.2±40.0 °C at 760 mmHg, and a flash point of 220.0±27.3 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .Scientific Research Applications
Medicinal Chemistry
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The presence of the bromo, fluoro, and nitro groups in “3-Bromo-6-fluoro-4-nitro-1H-indazole” could potentially enhance these properties, making it a valuable compound in medicinal chemistry.
Drug Development
Indazoles are found in several recently marketed drugs . The unique structure of “3-Bromo-6-fluoro-4-nitro-1H-indazole” could potentially make it a candidate for drug development, especially for diseases that respond to the pharmacological effects of indazoles.
Inhibitors
Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . The specific functional groups in “3-Bromo-6-fluoro-4-nitro-1H-indazole” might influence its inhibitory properties, potentially making it useful in this area.
Synthetic Chemistry
The synthesis of indazoles involves various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . “3-Bromo-6-fluoro-4-nitro-1H-indazole” could be used in studies aimed at optimizing these synthetic schemes.
Theoretical Studies
The synthesis of 1H-indazole has been the subject of both experimental and theoretical studies . “3-Bromo-6-fluoro-4-nitro-1H-indazole” could be used in similar studies to understand the reaction mechanisms involved in its formation.
Hydrogen Bond Research
Research has indicated that the cyclization process in the synthesis of 1H-indazole is greatly affected by the hydrogen bond . “3-Bromo-6-fluoro-4-nitro-1H-indazole” could be used in research aimed at understanding the role of hydrogen bonds in chemical reactions.
Safety and Hazards
The safety data sheet for a similar compound, 3-Bromo-4-fluoro (1H)indazole, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazoles generally interact with their targets through the formation of hydrogen bonds and other intermolecular interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting the physiological processes they regulate .
Biochemical Pathways
Indazole derivatives have been found to impact a variety of biochemical pathways, including those involved in inflammation, cancer, and hypertension .
Result of Action
Indazole derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antihypertensive effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can affect the activity and stability of many compounds .
properties
IUPAC Name |
3-bromo-6-fluoro-4-nitro-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFN3O2/c8-7-6-4(10-11-7)1-3(9)2-5(6)12(13)14/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKWLGMBBNXUMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646392 |
Source
|
Record name | 3-Bromo-6-fluoro-4-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-fluoro-4-nitro-1H-indazole | |
CAS RN |
885522-77-0 |
Source
|
Record name | 3-Bromo-6-fluoro-4-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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